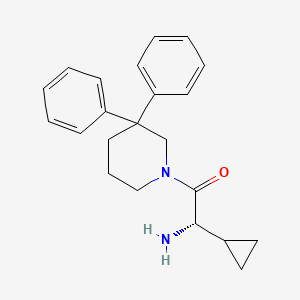

AD-8007

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N2O |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

(2S)-2-amino-2-cyclopropyl-1-(3,3-diphenylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1 |

InChI Key |

RVDAHWSYHUHTAL-FQEVSTJZSA-N |

Isomeric SMILES |

C1CC(CN(C1)C(=O)[C@H](C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The ACSS2 Inhibitor AD-8007: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of AD-8007, a novel, brain-penetrant Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, in cancer cells. This document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets Acetyl-CoA Synthetase 2 (ACSS2), a crucial enzyme in cancer cell metabolism.[1][2][3][4] In the nutrient-poor microenvironment of tumors, particularly in brain metastases, cancer cells become highly dependent on acetate as a carbon source.[3][5][6] ACSS2 facilitates the conversion of acetate to acetyl-CoA, a vital metabolite for fatty acid synthesis and protein acetylation, thereby supporting tumor growth and survival.[3][5][6]

This compound's primary mechanism of action is the direct inhibition of ACSS2, leading to a reduction in acetyl-CoA levels within cancer cells.[1] This depletion of acetyl-CoA disrupts downstream metabolic processes, including lipid synthesis, which is essential for the formation of new cell membranes in rapidly proliferating cancer cells.[1] The consequences of ACSS2 inhibition by this compound in cancer cells include a significant reduction in colony formation, decreased lipid storage, and ultimately, induction of cell death.[1][2][3][4]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data obtained from these experiments.

| Parameter | Cell Line | Value | Reference |

| IC50 (ATPase Inhibition) | N/A | High nanomolar range | [2] |

| Metabolic Stability (T1/2 in Human Liver Microsomes) | N/A | >145 min | [2] |

Table 1: In Vitro Activity and Metabolic Stability of this compound

| Parameter | Model | Dose | Effect | Reference |

| Brain-to-Plasma Ratio | Mouse | 50 mg/kg (intraperitoneal) | Significantly higher than control compound VY-3-135 | [1][2] |

| Tumor Burden Reduction | Mouse (intracranial injection of MDA-MB-231BR cells) | 50 mg/kg (daily) | Significant reduction in tumor burden | [2] |

| Synergy with Radiation | Ex vivo brain slice (MDA-MB-231BR) | 20 µM | Significantly reduced preformed tumors in combination with 6 Gy radiation | [1][2] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Workflow for in vivo studies of this compound.[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Lines: Triple-negative brain trophic cells MDA-MB-231BR and 4T1BR were used.[2]

-

Culture Medium: Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 5% Penicillin-Streptomycin (10,000 Units/mL and 10,000 µg/mL respectively), and 5% L-Glutamine (200 mM).[2]

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro ATPase Inhibition Assay

-

Objective: To determine the IC50 of this compound against ACSS2.

-

Method: A fluorescent polarization-based assay was used to measure the inhibition of ATP to AMP conversion by ACSS2.[2]

-

Procedure:

-

100 nM of recombinant human ACSS2 was incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of substrates.

-

The conversion of ATP to AMP was measured using a Tecan Spark multimode microplate reader.

-

Experiments were performed in triplicate.[2]

-

Colony Formation Assay

-

Objective: To assess the effect of this compound on the clonogenic survival of cancer cells.

-

Procedure:

-

Breast cancer brain metastasis (BCBM) cells were seeded at a low density in 6-well plates.

-

Cells were treated with this compound at various concentrations.

-

The medium was changed every 3-4 days with fresh medium containing the respective treatments.

-

After a designated period (typically 10-14 days), colonies were fixed with methanol and stained with crystal violet.

-

The number of colonies (containing >50 cells) was counted. A significant reduction in colony formation was observed in cells treated with this compound.[1]

-

Cell Death Assay (Propidium Iodide Staining)

-

Objective: To quantify the induction of cell death by this compound.

-

Method: Propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.

-

Procedure:

-

MDA-MB-231BR and 4T1BR cells were treated with this compound or a vehicle control.

-

After the treatment period, cells were harvested, including floating and adherent cells.

-

Cells were washed with PBS and resuspended in a binding buffer.

-

PI solution was added to the cell suspension.

-

The percentage of PI-positive (dead) cells was quantified using a flow cytometer. Treatment with this compound resulted in a significant increase in cell death.[1]

-

Ex Vivo Brain Slice Model

-

Objective: To evaluate the efficacy of this compound in a more physiologically relevant tumor microenvironment.

-

Procedure:

-

Luciferase-tagged MDA-MB-231BR cells were intracranially injected into Nu/Nu mice.

-

After tumor formation, the brains were isolated, and 300 µm thick slices were prepared.

-

Brain slices containing tumors were cultured ex vivo.

-

Slices were treated with this compound (e.g., 20 µM) alone or in combination with radiation (6 Gy).

-

Tumor growth was monitored by measuring the bioluminescence signal. This compound was shown to reduce the size of pre-formed tumors and synergize with radiation.[1][2]

-

In Vivo Efficacy Study

-

Objective: To assess the anti-tumor activity of this compound in a mouse model of breast cancer brain metastasis.

-

Procedure:

-

Nu/Nu mice were intracranially injected with luciferase-tagged MDA-MB-231BR cells.

-

Tumor formation was allowed to establish for 7 days.

-

Mice were then treated with daily intraperitoneal injections of this compound (50 mg/kg).

-

Tumor burden was monitored via bioluminescent imaging.

-

Mouse weight and overall health were monitored throughout the study. Treatment with this compound led to a significant reduction in tumor burden and extended survival.[2]

-

This technical guide consolidates the currently available preclinical data on this compound, highlighting its promising role as a targeted therapeutic for cancers that are dependent on ACSS2-mediated acetate metabolism, particularly breast cancer brain metastases. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

- 3. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. "Selective and Brain-Penetrant ACSS2 Inhibitors Target Breast Cancer Br" by Emily Esquea, Lorela Ciraku et al. [jdc.jefferson.edu]

The ACSS2 Inhibitor AD-8007: A Technical Guide to its Core Target and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD-8007 is a novel, brain-permeable small molecule inhibitor targeting Acetyl-CoA Synthetase 2 (ACSS2), a critical enzyme in cancer cell metabolism. This document provides an in-depth technical overview of this compound, focusing on its molecular target, mechanism of action, and preclinical efficacy in the context of breast cancer brain metastasis (BCBM). All quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Target and Mechanism of Action

The primary molecular target of this compound is Acetyl-CoA Synthetase 2 (ACSS2) .[1][2][3][4][5][6][7] ACSS2 is a key enzyme that catalyzes the conversion of acetate to acetyl-CoA, a vital molecule for cellular metabolism, particularly in the nutrient-poor environment of the brain.[4][6] Tumors that metastasize to the brain become highly dependent on acetate as a carbon source, making ACSS2 a crucial enzyme for their survival and growth.[4][6]

By inhibiting ACSS2, this compound disrupts the production of acetyl-CoA.[1] This leads to a reduction in downstream metabolic processes essential for cancer cell proliferation, including lipid synthesis and protein acetylation.[1][4][6] The subsequent depletion of lipids and induction of cell death mechanisms contribute to the anti-tumor activity of this compound.[1][2][7]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of ACSS2, leading to a cascade of downstream effects that culminate in cancer cell death.

Figure 1: this compound inhibits ACSS2, blocking Acetyl-CoA production and subsequent lipid synthesis, leading to cancer cell death.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated significant efficacy in vitro against breast cancer brain metastasis cell lines, primarily MDA-MB-231BR.

| Parameter | Cell Line | Concentration | Result | Statistical Significance | Reference |

| Colony Formation | MDA-MB-231BR | 100 µM | Significant reduction | p < 0.001 | [2] |

| Cell Death | MDA-MB-231BR | 100 µM | Significant increase in PI+ cells | p < 0.05 | [2] |

| Lipid Droplet Content | MDA-MB-231BR | 100 µM | Significant reduction | Not specified | [1] |

| Acetyl-CoA Levels | MDA-MB-231BR | 100 µM | Significant reduction | Not specified | [1] |

In Vivo Efficacy

In a preclinical mouse model of breast cancer brain metastasis using MDA-MB-231BR cells, this compound demonstrated the ability to reduce tumor burden.

| Parameter | Animal Model | Dosage | Result | Reference |

| Tumor Burden | Immunodeficient mice with intracranial MDA-MB-231BR xenografts | 50 mg/kg daily (intraperitoneal) | Significantly reduced tumor burden | [8] |

Pharmacokinetic Properties

| Parameter | System | Result | Reference |

| Metabolic Stability (t1/2) | Human Liver Microsomes | >145 min | [9] |

| Blood-Brain Barrier Permeability | MDR1-MDCK assay | Moderate permeability, low efflux ratio | [8] |

Experimental Protocols

Cell Culture

The human breast cancer brain metastatic cell line MDA-MB-231BR was used for the majority of the in vitro experiments. Cells were cultured in standard conditions.

Colony Formation Assay

-

MDA-MB-231BR cells were treated with 100 µM this compound or vehicle control for 48 hours.

-

Following treatment, cells were seeded at low density in 6-well plates and allowed to grow for a period of 10-14 days.

-

Colonies were fixed with methanol and stained with 0.5% crystal violet.

-

The number of colonies was quantified.

Cell Death Assay (Propidium Iodide Staining)

-

MDA-MB-231BR cells were treated with 100 µM this compound or vehicle control for 48 hours.

-

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The percentage of PI-positive (dead) cells was determined by flow cytometry.

Lipid Droplet Quantification (BODIPY Staining)

-

MDA-MB-231BR cells were treated with 100 µM this compound or vehicle control.

-

Cells were fixed and then stained with BODIPY 493/503, a fluorescent dye that specifically stains neutral lipids within lipid droplets.

-

The lipid droplet content was visualized and quantified using fluorescence microscopy.

In Vivo Xenograft Study

-

Luciferase-tagged MDA-MB-231BR cells were intracranially injected into immunodeficient mice.

-

Tumor formation was allowed to establish for 7 days.

-

Mice were treated daily with intraperitoneal injections of this compound (50 mg/kg) or vehicle control.

-

Tumor burden was monitored via bioluminescence imaging.

Experimental Workflow Visualization

References

- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

AD-8007: A Brain-Permeable ACSS2 Inhibitor for Oncological Applications

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on alternative nutrient sources to sustain their rapid growth and proliferation, particularly in the nutrient-scarce microenvironment of tissues like the brain. Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in this context, catalyzing the conversion of acetate into acetyl-CoA, a vital precursor for lipid synthesis and protein acetylation.[1][2] This dependency makes ACSS2 a compelling therapeutic target. AD-8007 is a novel, selective, and brain-penetrant small molecule inhibitor of ACSS2 that has demonstrated significant anti-tumor activity in preclinical models of breast cancer brain metastasis (BCBM).[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction to ACSS2 in Cancer Metabolism

Acetyl-CoA is a central node in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle, de novo lipogenesis, and as a substrate for histone and protein acetylation, thereby influencing gene expression.[1][5] While most normal cells primarily generate acetyl-CoA from glucose or fatty acids, many cancer cells, especially under stressful conditions like hypoxia or low nutrient availability, upregulate ACSS2 to utilize acetate as an alternative carbon source.[5][6] This metabolic adaptation is particularly crucial for tumors in the brain, an environment with limited lipid availability, where they become highly reliant on ACSS2-mediated acetate conversion for survival and growth.[7][8]

ACSS2 is overexpressed in a variety of cancers, including breast, liver, prostate, and glioblastoma, and its expression often correlates with higher-grade tumors and poorer patient survival.[2][9] The inhibition of ACSS2, therefore, presents a promising therapeutic strategy to selectively target cancer cells by disrupting their metabolic flexibility, leading to metabolic stress and cell death.[1][5]

This compound: A Novel ACSS2 Inhibitor

This compound was identified through a computational pipeline that combined pharmacophore-based shape screening with predictions of absorption, distribution, metabolism, and excretion (ADME) properties to discover novel, brain-permeable ACSS2 inhibitors.[3][8] It has been validated for its specific binding affinity to human ACSS2 and its ability to traverse the blood-brain barrier (BBB).[3][7]

Mechanism of Action

This compound functions by directly binding to the ACSS2 enzyme, inhibiting its catalytic activity.[3][10] This blockage prevents the conversion of acetate to acetyl-CoA, leading to a cascade of downstream effects in cancer cells that are dependent on this pathway:

-

Reduction of Acetyl-CoA Levels: Treatment with this compound significantly decreases intracellular acetyl-CoA levels.[3][11]

-

Inhibition of Lipid Synthesis: By depleting the acetyl-CoA pool, this compound curtails de novo lipogenesis, a process critical for building cell membranes and signaling molecules. This is evidenced by a significant reduction in lipid droplet storage within cancer cells.[3][10]

-

Induction of Cell Death: The metabolic stress induced by this compound leads to a significant increase in cancer cell death.[3][10]

-

Reduction of FASN Expression: Treatment with this compound has been shown to reduce the protein levels of Fatty Acid Synthase (FASN), a key enzyme in lipogenesis.[11]

The following diagram illustrates the central role of ACSS2 in cancer cell metabolism and the inhibitory effect of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | Result | Reference |

| Colony Formation | MDA-MB-231BR | - | Significant reduction | [3] |

| Cell Survival | MDA-MB-231BR | - | Significant reduction | [3] |

| Cell Death | MDA-MB-231BR | - | Significant increase in propidium iodide positive cells | [3] |

| Acetyl-CoA Levels | MDA-MB-231BR, 4T1BR | 100 µM for 48h | Significant reduction | [11] |

| Lipid Storage | MDA-MB-231BR | 100 µM for 48h | Significant reduction in lipid droplets | [11] |

Table 2: Ex Vivo and In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| Ex vivo brain-tumor slice | This compound | Reduced pre-formed tumors | [3] |

| Ex vivo brain-tumor slice | This compound + Irradiation | Synergistic blocking of tumor growth | [3] |

| In vivo BCBM mouse model | This compound (50 mg/kg daily) | Reduced tumor burden, extended survival | [3] |

Table 3: Pharmacokinetic and Drug-like Properties of this compound

| Parameter | Value | Significance | Reference |

| Permeability (Papp) | Moderate | Indicates potential to cross biological membranes | [3] |

| Efflux Ratio | Low | Suggests bypassing P-gp substrate detection, aiding BBB penetration | [3] |

| Brain Penetration | Detected at significantly higher levels in the brain compared to blood after IP injection | Confirms ability to cross the blood-brain barrier | [3] |

| Metabolic Stability | Strong | Favorable for in vivo applications | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

Cell-Based Assays

-

Colony Formation Assay:

-

Seed breast cancer brain metastatic (BCBM) cells (e.g., MDA-MB-231BR) at a low density in 6-well plates.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO).

-

Allow cells to grow for 10-14 days, with media and treatment refreshed every 3-4 days.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) to assess long-term cell survival.[3]

-

-

Cell Viability/Death Assay (Propidium Iodide Staining):

-

Plate BCBM cells in multi-well plates and allow them to adhere.

-

Treat cells with this compound or control for a specified period (e.g., 48-72 hours).

-

Stain the cells with Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes.

-

Analyze the percentage of PI-positive (dead) cells using flow cytometry or fluorescence microscopy.[3]

-

-

Lipid Droplet Staining (BODIPY):

-

Culture BCBM cells on coverslips or in imaging-compatible plates.

-

Treat with this compound or control for 48 hours.

-

Fix the cells with paraformaldehyde.

-

Stain with BODIPY 493/503, a fluorescent dye that specifically stains neutral lipids within lipid droplets.

-

Visualize and quantify the lipid droplets per cell using fluorescence microscopy and image analysis software.[11]

-

-

Acetyl-CoA Level Measurement (LC-HRMS):

-

Treat BCBM cells with this compound or control for 48 hours.

-

Harvest the cells and perform metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Analyze the cell lysates using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to quantify the levels of acetyl-CoA.[11]

-

Ex Vivo Brain Slice Tumor Model

-

Establish intracranial tumors in immunodeficient mice by injecting luciferase-tagged BCBM cells.

-

After a period of tumor growth, sacrifice the mice and prepare acute brain slices (e.g., 300 µm thick) containing the tumors.

-

Culture the brain slices on membrane inserts.

-

Treat the slices with this compound, radiation, or a combination thereof.

-

Monitor tumor growth over several days by measuring the bioluminescence signal (luciferase activity).[10]

The workflow for the ex vivo experiment is depicted below.

In Vivo Efficacy Studies

-

Intracranially inject luciferase-tagged BCBM cells into immunodeficient mice.

-

Allow tumors to establish for a set period (e.g., 7 days).

-

Randomize mice into treatment (this compound, e.g., 50 mg/kg via intraperitoneal injection daily) and vehicle control groups.

-

Monitor tumor burden regularly using bioluminescence imaging.

-

Track mouse weight as a measure of toxicity.

-

Monitor survival of the mice in each group.

-

At the end of the study, tumors can be extracted for histological analysis (e.g., H&E and Ki67 staining for proliferation).[3]

Blood-Brain Barrier Penetration Assessment

-

Administer this compound to mice via intraperitoneal injection at a specified dose (e.g., 50 mg/kg).

-

After a defined time (e.g., 1 hour), collect blood via cardiac puncture and perfuse the brain to remove residual blood.

-

Harvest the brain and prepare a brain homogenate.

-

Extract the compound from both plasma and brain homogenate.

-

Quantify the concentration of this compound in each compartment using LC-MS to determine the brain-to-plasma ratio.[3]

Signaling Pathways and Logical Relationships

The inhibition of ACSS2 by this compound initiates a cascade of events that ultimately lead to tumor growth inhibition. The logical flow from target engagement to therapeutic outcome is outlined below.

References

- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Selective and Brain-Penetrant ACSS2 Inhibitors Target Breast Cancer Br" by Emily Esquea, Lorela Ciraku et al. [jdc.jefferson.edu]

- 5. Targeting ACSS2 with a Transition-State Mimetic Inhibits Triple-Negative Breast Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role of AD-8007 in Lipid Metabolism: A Technical Guide for Researchers

An In-Depth Examination of the ACSS2 Inhibitor AD-8007 and its Impact on Cellular Lipid Synthesis, Primarily in the Context of Breast Cancer Brain Metastasis.

This technical guide provides a comprehensive overview of the current understanding of this compound, a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), and its significant role in the regulation of lipid metabolism. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and metabolic disease research.

Core Mechanism of Action

This compound functions as a selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme that plays a critical role in cellular metabolism.[1][2][3][4] ACSS2 catalyzes the conversion of acetate into acetyl-CoA, a fundamental building block for various biosynthetic processes, most notably de novo lipogenesis (the synthesis of fatty acids).[1] In certain pathological conditions, such as the growth of tumors in the nutrient-scarce environment of the brain, cancer cells become highly dependent on acetate as a carbon source for lipid synthesis to support rapid cell growth and proliferation.[5][6][7]

By directly binding to and inhibiting ACSS2, this compound effectively blocks the utilization of acetate for acetyl-CoA production.[1] This targeted inhibition leads to a depletion of the acetyl-CoA pool available for fatty acid synthesis, thereby disrupting the production of essential lipids required for membrane formation and energy storage in cancer cells.[1][8] This mechanism has shown particular efficacy in preclinical models of breast cancer brain metastasis (BCBM).[1][5][6]

Effects on Lipid Metabolism

The primary and most well-documented effect of this compound on lipid metabolism is the significant reduction of lipid storage within cancer cells.[1][2][3][4][5][6] This is a direct consequence of the inhibition of ACSS2, which curtails the de novo synthesis of fatty acids.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on key metabolic markers related to lipid metabolism in breast cancer brain metastasis (BCBM) cell lines.

| Parameter | Cell Line(s) | Treatment Conditions | Observed Effect | Reference |

| Acetyl-CoA Levels | MDA-MB-231BR, 4T1BR | 100 µM this compound for 48 hours | Significant reduction | [1] |

| Lipid Droplet Content | MDA-MB-231BR | 100 µM this compound for 48 hours | Significant reduction | [1][6] |

| Lipid Storage | BCBM cells | Not specified | Significant reduction | [5][7] |

Note: The available literature describes these reductions as "significant," but does not provide specific percentage values in the text. The data is presented graphically in the source publications.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Acetate-Dependent Lipogenesis and this compound Inhibition

Experimental Workflow: In Vitro Evaluation of this compound

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research laboratories, this section outlines the key methodologies employed in the characterization of this compound's effects on lipid metabolism as described in the available literature.

Cell Culture

-

Cell Lines: Breast cancer brain metastatic (BCBM) cell lines, such as human MDA-MB-231BR and murine 4T1BR, are commonly used.[1]

-

Culture Conditions: Standard cell culture conditions are maintained, with cells grown in appropriate media supplemented with fetal bovine serum and antibiotics.

In Vitro Treatment with this compound

-

Compound Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Treatment: BCBM cells are treated with this compound at a concentration of 100 µM for 48 hours to assess its impact on lipid metabolism.[1] Control cells are treated with an equivalent volume of DMSO.[1]

Measurement of Acetyl-CoA Levels

-

Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice for the precise quantification of intracellular acetyl-CoA levels.[1]

-

Procedure Outline:

-

Following treatment, cells are harvested and metabolites are extracted.

-

The cell extracts are then subjected to separation by liquid chromatography.

-

The separated metabolites are ionized and their mass-to-charge ratio is determined by a high-resolution mass spectrometer.

-

The abundance of acetyl-CoA is quantified by comparing the signal to that of a known standard.

-

Quantification of Lipid Droplets

-

Method: Staining with a fluorescent lipophilic dye, such as BODIPY, followed by fluorescence microscopy and image analysis.[1]

-

Procedure Outline:

-

After treatment with this compound, cells are fixed.

-

The fixed cells are then stained with BODIPY dye, which specifically accumulates in neutral lipid-rich structures like lipid droplets.

-

Cells are imaged using a fluorescence microscope.

-

The resulting images are analyzed using specialized software to quantify the number and size of lipid droplets per cell.

-

Ex Vivo Brain Slice Model

-

Methodology: An ex vivo orthotopic brain-slice tumor model is utilized to assess the effect of this compound on pre-formed tumors in a more physiologically relevant context.[5]

-

Procedure Outline:

-

BCBM cells are cultured on brain slices from mice.

-

Once tumors are established, the slices are treated with this compound.

-

The effect on tumor size and growth is monitored and quantified.

-

Concluding Remarks

The current body of research strongly indicates that this compound plays a significant role in the modulation of lipid metabolism, specifically by inhibiting de novo lipogenesis in cancer cells that are dependent on acetate for survival and proliferation. Its ability to cross the blood-brain barrier and reduce lipid storage in breast cancer brain metastasis models highlights its therapeutic potential in this challenging oncology setting.

Further research is warranted to explore the broader effects of this compound on systemic lipid metabolism, including its potential impact on plasma lipid profiles (e.g., cholesterol and triglycerides). Such studies will be crucial in determining the full therapeutic window and potential applications of this novel ACSS2 inhibitor in both oncology and potentially other metabolic disorders. The detailed experimental approaches outlined in this guide provide a foundational framework for researchers aiming to further investigate the metabolic consequences of ACSS2 inhibition with this compound.

References

- 1. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [pharmrxiv.de]

- 8. drexel.edu [drexel.edu]

In-depth Technical Guide: AD-8007 and Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism. Recent studies have identified this compound as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, in the context of breast cancer brain metastasis (BCBM). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to trigger ferroptosis. It includes a summary of key quantitative data, detailed experimental protocols for assessing its effects, and diagrams of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting acetate metabolism and inducing ferroptosis in cancer.

Introduction to this compound and Ferroptosis

Metastatic brain tumors, such as those originating from breast cancer, present a significant therapeutic challenge due to the blood-brain barrier (BBB), which limits the efficacy of many systemic treatments[1]. These tumors exhibit metabolic plasticity, often relying on alternative energy sources like acetate for survival and growth in the nutrient-poor brain microenvironment[2]. Acetyl-CoA Synthetase 2 (ACSS2) plays a critical role in this adaptation by converting acetate into acetyl-CoA, a central molecule for lipid synthesis and protein acetylation[1][2].

This compound has been identified as a selective and brain-penetrant inhibitor of ACSS2[2][3]. By targeting this metabolic vulnerability, this compound disrupts the energy supply of cancer cells, leading to a reduction in lipid storage, colony formation, and overall cell survival[2][3]. A key mechanism underlying the anti-cancer activity of this compound is the induction of ferroptosis[4][5].

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation[6][7]. This process is tightly regulated by several cellular pathways, most notably the System Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis[7]. GPX4 is a crucial enzyme that neutralizes lipid peroxides, thereby protecting cells from ferroptotic death[7].

Mechanism of Action: this compound-Induced Ferroptosis

The primary mechanism by which this compound induces ferroptosis is through the inhibition of ACSS2, which leads to the downstream suppression of the E2F1/SLC7A11/GPX4 signaling pathway[4][5].

-

ACSS2 Inhibition: this compound directly binds to and inhibits the enzymatic activity of ACSS2, reducing the intracellular pool of acetyl-CoA derived from acetate[2][3].

-

Downregulation of the E2F1/SLC7A11/GPX4 Axis: The reduction in acetyl-CoA levels impacts the expression of the transcription factor E2F1. This, in turn, leads to the transcriptional downregulation of two key anti-ferroptotic proteins:

-

Induction of Lipid Peroxidation: The diminished expression of SLC7A11 and GPX4 cripples the cell's ability to counteract lipid peroxidation. The resulting accumulation of lipid ROS leads to membrane damage and execution of the ferroptotic cell death program[4][5].

Signaling Pathway Diagram

Caption: this compound inhibits ACSS2, leading to ferroptosis.

Quantitative Data Summary

While comprehensive quantitative data for this compound is still emerging from ongoing research, the following tables summarize the key reported findings.

Table 1: In Vitro and Ex Vivo Efficacy of this compound

| Parameter | Cell Line | Treatment | Result | Reference |

| Colony Formation | MDA-MB-231BR | This compound (concentration not specified) | Significant reduction | [2][3] |

| Lipid Storage | MDA-MB-231BR | This compound (concentration not specified) | Significant reduction | [2][3] |

| Acetyl-CoA Levels | MDA-MB-231BR | This compound (concentration not specified) | Significant reduction | [2][3] |

| Cell Survival | MDA-MB-231BR | This compound (concentration not specified) | Significant reduction | [2][3] |

| Ex Vivo Tumor Growth | MDA-MB-231BR | 20 µM this compound | Reduction of pre-formed tumors | [2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Treatment | Result | Reference |

| Tumor Burden | Nude mice with MDA-MB-231BR intracranial xenografts | 50 mg/kg this compound (daily) | Significant reduction | [2] |

| Survival | Nude mice with MDA-MB-231BR intracranial xenografts | 50 mg/kg this compound (daily) | Extended survival | [2] |

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: Human breast cancer brain metastatic cell lines (e.g., MDA-MB-231BR).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.

Protocol:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 6-well plates at a low density (e.g., 500-1000 cells/well). Allow cells to attach overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days.

-

Fixation and Staining:

-

Wash the colonies gently with Phosphate-Buffered Saline (PBS).

-

Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.

-

Stain the fixed colonies with 0.5% crystal violet solution for 30 minutes.

-

-

Colony Counting:

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Experimental Workflow: Clonogenic Assay

Caption: Workflow for the clonogenic survival assay.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures the extent of lipid peroxidation in cells treated with this compound using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

C11-BODIPY 581/591 dye (Thermo Fisher Scientific, #D3861)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

-

Allow cells to adhere and then treat with this compound or vehicle control for the desired time.

-

-

Probe Preparation: Prepare a stock solution of C11-BODIPY 581/591 in anhydrous DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in culture medium or HBSS to the final working concentration (e.g., 1-10 µM)[8][9][10].

-

Staining:

-

Washing: Remove the staining solution and wash the cells twice with HBSS or PBS[8][10].

-

Imaging or Flow Cytometry:

-

Microscopy: Add fresh HBSS or culture medium to the cells and immediately image using a fluorescence microscope. The non-oxidized probe fluoresces in the red channel (Ex/Em ~581/591 nm), while the oxidized probe fluoresces in the green channel (Ex/Em ~488/510 nm)[8][10].

-

Flow Cytometry: Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE), resuspend in PBS, and analyze immediately on a flow cytometer.

-

-

Data Analysis: The level of lipid peroxidation is determined by the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Experimental Workflow: Lipid Peroxidation Assay

Caption: Workflow for the lipid peroxidation assay.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of breast cancer brain metastasis by targeting a key metabolic vulnerability and inducing ferroptosis. Its ability to cross the blood-brain barrier addresses a major challenge in the treatment of brain tumors. The mechanism of action, involving the inhibition of ACSS2 and subsequent downregulation of the E2F1/SLC7A11/GPX4 axis, provides a clear rationale for its anti-cancer effects.

Further research is needed to fully elucidate the quantitative aspects of this compound-induced ferroptosis, including the determination of IC50 values across a broader range of BCBM cell lines and a more detailed characterization of the lipid species that are peroxidized. Additionally, exploring potential synergistic combinations of this compound with other anti-cancer agents, such as radiation therapy or other ferroptosis inducers, could lead to more effective treatment strategies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations and accelerate the clinical development of this compound and similar compounds.

References

- 1. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Selective and Brain-Penetrant ACSS2 Inhibitors Target Breast Cancer Br" by Emily Esquea, Lorela Ciraku et al. [jdc.jefferson.edu]

- 4. researchgate.net [researchgate.net]

- 5. ACSS2 regulates ferroptosis in an E2F1-dependent manner in breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NCI677397 targeting USP24‐mediated induction of lipid peroxidation induces ferroptosis in drug‐resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. abpbio.com [abpbio.com]

AD-8007 (CAS 1497439-74-3): A Technical Guide to a Novel Brain-Permeable ACSS2 Inhibitor for Breast Cancer Brain Metastasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD-8007 is a novel, potent, and brain-permeable small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a critical metabolic enzyme implicated in the progression of solid tumors, particularly in the context of brain metastases. This technical guide provides an in-depth overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols. The data presented herein supports the potential of this compound as a promising therapeutic candidate for the challenging treatment of breast cancer brain metastases (BCBM).

Introduction

Breast cancer brain metastasis remains a significant clinical challenge with limited therapeutic options due to the protective nature of the blood-brain barrier (BBB).[1][2] Tumor cells that metastasize to the brain exhibit a unique metabolic dependency on acetate as a carbon source for lipid synthesis and energy production.[1][2] Acetyl-CoA Synthetase 2 (ACSS2) is the enzyme responsible for converting acetate to acetyl-CoA, a central molecule in cellular metabolism.[1][2] Inhibition of ACSS2 presents a targeted therapeutic strategy to selectively starve brain metastatic cancer cells. This compound (CAS 1497439-74-3) has emerged as a promising inhibitor of ACSS2 with the crucial ability to penetrate the BBB.[1][3]

Mechanism of Action: Induction of Ferroptosis

This compound exerts its anti-cancer effects through the inhibition of ACSS2, leading to a cascade of events that culminate in a specific form of iron-dependent programmed cell death known as ferroptosis.

The proposed signaling pathway is as follows:

-

ACSS2 Inhibition: this compound directly binds to and inhibits the enzymatic activity of ACSS2.

-

Acetyl-CoA Depletion: This inhibition leads to a reduction in the intracellular pool of acetyl-CoA, a vital substrate for fatty acid synthesis and protein acetylation.[4]

-

Downregulation of E2F1: Reduced acetyl-CoA levels lead to a decrease in the expression of the transcription factor E2F1.

-

Suppression of Anti-Ferroptotic Proteins: E2F1 is a key regulator of the expression of anti-ferroptotic proteins, including Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4). The downregulation of E2F1 results in decreased levels of SLC7A11 and GPX4.

-

Induction of Ferroptosis: SLC7A11 is a component of the cystine/glutamate antiporter, which is essential for the uptake of cystine, a precursor for the antioxidant glutathione (GSH). GPX4 is a key enzyme that utilizes GSH to neutralize lipid peroxides. The reduction in both SLC7A11 and GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, or ferroptosis.

Caption: Proposed signaling pathway of this compound inducing ferroptosis.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant anti-cancer activity in various in vitro models of breast cancer brain metastasis.

| Assay | Cell Line | Effect of this compound | Reference |

| Cell Viability | MDA-MB-231BR, 4T1BR | Significant increase in cell death (propidium iodide staining) | [1][3] |

| Colony Formation | MDA-MB-231BR | Significant reduction in colony formation | [1][2] |

| Lipid Storage | MDA-MB-231BR | Significant reduction in lipid droplet content | [1] |

| Acetyl-CoA Levels | Breast Cancer Cells | Reduction in acetyl-CoA levels | [4] |

Ex Vivo Efficacy

The efficacy of this compound was further evaluated in an ex vivo brain slice model, which more closely mimics the tumor microenvironment.

| Model | Treatment | Outcome | Reference |

| Ex vivo brain slices with MDA-MB-231BR tumors | This compound (20 µM) + Radiation (6 Gy) | Significant reduction of preformed tumors | [3] |

In Vivo Efficacy

In vivo studies using an orthotopic mouse model of breast cancer brain metastasis have demonstrated the potent anti-tumor activity of this compound.

| Animal Model | Treatment | Key Findings | Reference |

| Immunodeficient mice with intracranial MDA-MB-231BR tumors | This compound (50 mg/kg, daily) | Significantly reduced tumor burden and extended survival | [3] |

Pharmacokinetic Properties

A key feature of this compound is its ability to cross the blood-brain barrier and its favorable metabolic stability.

| Parameter | Value/Observation | Reference |

| Metabolic Stability (Human Liver Microsomes) | T1/2 > 145 minutes | [3] |

| Blood-Brain Barrier Penetration | Detected at significantly higher levels in the brain compared to another ACSS2 inhibitor (VY-3-135) after intraperitoneal injection (50 mg/kg) | [1][3] |

Experimental Protocols

Orthotopic Breast Cancer Brain Metastasis Mouse Model

This protocol describes the establishment of an in vivo model to assess the efficacy of therapeutic agents against breast cancer brain metastasis.

Materials:

-

MDA-MB-231BR (brain-trophic) human breast cancer cell line

-

Immunodeficient mice (e.g., Nu/Nu or NSG)

-

Stereotactic injection apparatus

-

Hamilton syringe

-

Anesthetics (e.g., ketamine/xylazine)

-

Bioluminescence imaging system (for luciferase-tagged cells)

Procedure:

-

Culture MDA-MB-231BR cells under standard conditions.

-

Anesthetize the mouse according to approved institutional protocols.

-

Secure the mouse in the stereotactic frame.

-

Create a small burr hole in the skull at the desired coordinates for intracranial injection (e.g., 2 mm lateral to the bregma and 2.5 mm deep to the cortical surface for the striatum).[5]

-

Slowly inject approximately 1 x 105 MDA-MB-231BR cells in a small volume (e.g., 2-5 µL) of sterile PBS into the brain parenchyma.[5]

-

Withdraw the needle slowly and suture the incision.

-

Monitor the mice for tumor growth using bioluminescence imaging.

-

Once tumors are established (e.g., 7 days post-injection), begin treatment with this compound (e.g., 50 mg/kg daily via intraperitoneal injection).[3]

-

Monitor tumor burden and survival over the course of the study.

Caption: Workflow for the in vivo orthotopic mouse model.

Ex Vivo Brain Slice Culture

This protocol allows for the study of tumor growth and drug response in a more physiologically relevant 3D environment.[6][7][8]

Materials:

-

Mouse brain with established breast cancer brain metastases (from the in vivo model)

-

Vibratome or tissue chopper

-

Culture inserts (e.g., Millicell)

-

Culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

-

Luciferase substrate (if using luciferase-tagged cells)

Procedure:

-

Sacrifice the mouse with the brain tumor and dissect the brain under sterile conditions.

-

Embed the brain in agarose and cut into thin slices (e.g., 250-300 µm) using a vibratome.[9][10]

-

Place the brain slices onto culture inserts in a 6-well plate containing culture medium.[6][7][8]

-

Allow the slices to equilibrate in the incubator.

-

Treat the slices with this compound at the desired concentrations.

-

Monitor tumor growth over time using bioluminescence imaging or fluorescence microscopy.[6][7][8]

Propidium Iodide (PI) Staining for Cell Death Analysis

This protocol is used to quantify the percentage of dead cells in a population following treatment with this compound.[11][12]

Materials:

-

Breast cancer cells (e.g., MDA-MB-231BR)

-

This compound

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed breast cancer cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in a staining buffer containing PI.

-

Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. PI will only enter and stain the DNA of cells with compromised membranes (i.e., dead cells), which will fluoresce red.

-

Quantify the percentage of PI-positive (dead) cells.

Conclusion

This compound is a compelling preclinical candidate for the treatment of breast cancer brain metastasis. Its ability to penetrate the blood-brain barrier and its novel mechanism of action, inducing ferroptosis in cancer cells by inhibiting the critical metabolic enzyme ACSS2, address key challenges in treating this devastating disease. The robust in vitro, ex vivo, and in vivo data, coupled with its favorable pharmacokinetic profile, warrant further investigation and development of this compound as a potential therapeutic agent for patients with brain metastases. This technical guide provides a comprehensive summary of the current knowledge on this compound to facilitate future research and drug development efforts in this critical area of oncology.

References

- 1. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth | bioRxiv [biorxiv.org]

- 2. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [researchdiscovery.drexel.edu]

- 5. Improving orthotopic mouse models of patient-derived breast cancer brain metastases by a modified intracarotid injection method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Ex Vivo Brain Slice Model to Study and Target Breast Cancer Brain Metastatic Tumor Growth [jove.com]

- 7. An Ex Vivo Brain Slice Model to Study and Target Breast Cancer Brain Metastatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [researchdiscovery.drexel.edu]

- 9. Organotypic platform for studying cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol using ex vivo mouse brain slice culture mimicking in vivo conditions to study tumor growth and cell motility of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 12. protocols.io [protocols.io]

AD-8007: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental evaluation of AD-8007, a potent and brain-permeable inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This document is intended for researchers and professionals in the fields of oncology, neuroscience, and drug development.

Core Molecular and Chemical Properties

This compound has been identified as a small molecule inhibitor of ACSS2, a key enzyme in cellular metabolism.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H26N2O | [2][3][4] |

| Molecular Weight | 334.46 g/mol | [2][4] |

| CAS Number | 1497439-74-3 | [2] |

Mechanism of Action: Targeting Metabolic Vulnerabilities in Cancer

This compound exerts its therapeutic effect by inhibiting Acetyl-CoA Synthetase 2 (ACSS2).[1] Under conditions of metabolic stress, such as hypoxia and low nutrient availability frequently found in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for the synthesis of acetyl-CoA.[2][5] This acetyl-CoA is crucial for various cellular processes, including fatty acid synthesis and protein acetylation, which support tumor growth and survival.[5][6] By inhibiting ACSS2, this compound effectively cuts off this alternative nutrient pathway, leading to reduced lipid storage, decreased colony formation, and ultimately, cancer cell death.[1]

The signaling pathway influenced by this compound is centered on the metabolic adaptation of cancer cells. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 2α (HIF-2α) can be activated, leading to the upregulation of ACSS2.[3] ACSS2 then converts acetate to acetyl-CoA, which fuels lipogenesis and supports cell survival. This compound's inhibition of ACSS2 disrupts this critical survival mechanism.

Experimental Protocols

The following sections detail key experimental protocols used to characterize the efficacy of this compound.

In Vitro Assays

1. Cell Viability and Colony Formation Assays:

-

Objective: To assess the effect of this compound on cancer cell proliferation and survival.

-

Methodology:

-

Breast cancer brain metastasis (BCBM) cells, such as MDA-MB-231BR, are seeded in appropriate culture plates.[1]

-

Cells are treated with varying concentrations of this compound or a vehicle control.

-

For viability, assays such as MTS or CellTiter-Glo are performed at specific time points (e.g., 24, 48, 72 hours) to measure metabolic activity.

-

For colony formation, treated cells are allowed to grow for an extended period (e.g., 10-14 days), after which colonies are fixed, stained with crystal violet, and counted.[1]

-

2. Lipid Storage Quantification:

-

Objective: To measure the impact of this compound on intracellular lipid accumulation.

-

Methodology:

-

BCBM cells are treated with this compound as described above.

-

Cells are then stained with a lipophilic dye, such as BODIPY 493/503 or Oil Red O.

-

Lipid droplets are visualized and quantified using fluorescence microscopy or spectrophotometry.[7]

-

3. Acetyl-CoA Level Measurement:

-

Objective: To directly measure the inhibition of ACSS2 activity by quantifying its product, acetyl-CoA.

-

Methodology:

-

Cell lysates from this compound-treated and control cells are prepared.

-

Acetyl-CoA levels are quantified using a commercially available acetyl-CoA assay kit or by liquid chromatography-mass spectrometry (LC-MS).[7]

-

Ex Vivo and In Vivo Models

1. Ex Vivo Brain Slice Tumor Model:

-

Objective: To evaluate the efficacy of this compound in a more physiologically relevant, three-dimensional tumor microenvironment.

-

Methodology:

-

Organotypic brain slices are prepared from mice.

-

BCBM cells are cultured on the brain slices to form tumors.

-

The tumor-bearing brain slices are then treated with this compound.

-

Tumor growth is monitored over time, often using bioluminescence imaging if the cancer cells are luciferase-tagged.[1]

-

2. In Vivo Animal Studies:

-

Objective: To assess the anti-tumor activity and brain permeability of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice are intracranially injected with BCBM cells.[7]

-

Once tumors are established (monitored via bioluminescence), mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.[1][7]

-

Tumor burden is monitored throughout the study.[7]

-

To determine brain permeability, blood and brain tissue are collected after administration of this compound, and drug concentrations are measured using LC-MS.[1]

-

Experimental Workflow for ACSS2 Inhibitor Discovery and Validation

The discovery and validation of this compound followed a structured workflow, beginning with computational screening and culminating in in vivo efficacy studies.

References

- 1. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acss2/HIF-2 signaling facilitates colon cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of AD-8007: A Novel Brain-Permeant ACSS2 Inhibitor for Breast Cancer Brain Metastasis

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AD-8007, a promising therapeutic candidate for breast cancer brain metastasis. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Breast cancer brain metastasis (BCBM) represents a significant clinical challenge with limited therapeutic options, largely due to the blood-brain barrier (BBB) restricting the efficacy of many drugs.[1][2] Tumors in the brain adapt to the nutrient-poor environment by becoming dependent on acetate for survival and growth.[1][2] This metabolic adaptation is mediated by the enzyme Acetyl-CoA synthetase 2 (ACSS2), which converts acetate to acetyl-CoA, a crucial molecule for fatty acid synthesis and protein acetylation in tumor cells.[1][2][3][4] Consequently, ACSS2 has emerged as a critical therapeutic target for tumors in the brain.[1][2][4]

This technical guide details the discovery and development of this compound, a novel, selective, and brain-penetrant ACSS2 inhibitor. This compound was identified through a computational drug discovery pipeline and has demonstrated significant anti-tumor activity in preclinical models of BCBM.[1][2][4][5]

Discovery of this compound

This compound was discovered using a computational pipeline that combined a pharmacophore-based shape screen methodology with ADME (absorption, distribution, metabolism, and excretion) property predictions.[1][2][4] This approach aimed to identify novel, brain-permeable ACSS2 inhibitors from a small molecule library. The screening process identified 30 potential ACSS2 binders, from which two candidates, this compound and AD-5584, were selected for further validation based on their binding affinity, predicted metabolic stability, and their ability to traverse the BBB.[1][2]

Experimental Workflow: From Computation to In Vivo Validation

The discovery and preclinical validation of this compound followed a structured workflow, beginning with computational screening and progressing through a series of in vitro, ex vivo, and in vivo experiments.

Caption: Experimental workflow for the discovery and validation of this compound.

Mechanism of Action of this compound

This compound functions by selectively inhibiting ACSS2, thereby blocking the conversion of acetate to acetyl-CoA. This disruption of a key metabolic pathway in cancer cells leads to a reduction in lipid synthesis and storage, ultimately inducing cell death.[1][2][5]

Signaling Pathway of ACSS2 Inhibition

The following diagram illustrates the metabolic pathway targeted by this compound. In the nutrient-poor environment of the brain, cancer cells increase their uptake of acetate. ACSS2 utilizes this acetate to produce acetyl-CoA, which is then used for lipid synthesis, promoting tumor growth and survival. This compound inhibits ACSS2, leading to decreased acetyl-CoA and lipid levels, and ultimately, cell death.

Caption: Mechanism of action of this compound via ACSS2 inhibition.

Preclinical Development and Efficacy

The preclinical development of this compound has involved a series of in vitro, ex vivo, and in vivo studies to evaluate its efficacy in the context of breast cancer brain metastasis.

In Vitro Studies

Treatment of BCBM cells (MDA-MB-231BR) with this compound resulted in a significant reduction in lipid storage, a decrease in colony formation, and an increase in cell death.[1][2] These effects were comparable to another identified ACSS2 inhibitor, AD-5584.[5]

Ex Vivo Studies

In an orthotopic brain-slice tumor model, treatment with this compound significantly reduced tumor size.[1][2] Furthermore, this compound demonstrated a synergistic effect with radiation in blocking BCBM tumor growth ex vivo.[1][2][5] This is particularly promising as radiation treatment for BCBM often has cytostatic effects.[2][5]

In Vivo Studies

In vivo studies using a mouse model of BCBM have shown that this compound can significantly reduce tumor burden and extend survival.[4][5][6] Following intraperitoneal injections, this compound was detected in the brain, confirming its ability to penetrate the blood-brain barrier.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: Blood-Brain Barrier Permeability

| Compound | Apparent Permeability Coefficient (Papp) | Efflux Ratio | Brain Penetration |

| This compound | Moderate | Low | Confirmed in vivo |

| AD-5584 | Moderate | - | Confirmed in vivo |

Note: Specific Papp values were not provided in the searched literature but were described as "moderate".[2]

Table 2: In Vivo Efficacy in BCBM Mouse Model

| Treatment | Effect on Tumor Burden | Effect on Survival |

| This compound | Significant Reduction | Extended |

| Vehicle | - | - |

Note: The table reflects the qualitative outcomes reported in the literature.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research.

Cell Lines and Culture

The human breast cancer brain metastatic cell line MDA-MB-231BR was used for in vitro and ex vivo studies.[1][2][5] The 4T1BR cell line was also used in some in vitro assays.[5]

In Vitro Assays

-

Colony Formation Assay: BCBM cells were treated with this compound, AD-5584, or a vehicle control to assess the impact on clonogenic survival.[2][5]

-

Lipid Droplet Quantification: The effect of ACSS2 inhibitors on lipid content in MDA-MB-231-BR cells was determined by quantifying lipid droplets.[2]

-

Cell Death Assay: Cell death in response to treatment was measured using propidium iodide (PI) staining.[5]

Ex Vivo Orthotopic Brain-Slice Tumor Model

This model was utilized to assess the effect of this compound on established tumors and its synergy with radiation.[1][2][5]

In Vivo Animal Studies

-

BCBM Mouse Model: Nu/Nu mice were injected with luciferase-tagged MDA-MB-231BR cells to establish brain metastases.[6]

-

Drug Administration: this compound was administered via intraperitoneal injections.[1][2]

-

Tumor Burden Assessment: Tumor growth was monitored using bioluminescent imaging.[6]

-

BBB Permeability Assessment: The presence of this compound and AD-5584 in the brain following systemic administration was confirmed using LC-MS analysis.[2][5]

Conclusion and Future Directions

This compound is a novel, brain-penetrant ACSS2 inhibitor with significant potential as a therapeutic agent for breast cancer brain metastasis.[6] Its discovery was enabled by a predictive computational pipeline, and its efficacy has been demonstrated in a range of preclinical models.[1][2][3] this compound effectively targets the metabolic vulnerability of brain tumors, leading to reduced tumor growth and increased survival in animal models.[4][5][6]

Future research will focus on further optimizing this compound and its analogs to enhance their metabolic stability and potency for clinical relevance.[6] Additionally, studies are planned to investigate the synergy of these new drugs with immunotherapy and radiation in preclinical models, with the aim of turning "cold" tumors "hot" and more susceptible to immune attack.[3] The research team holds a patent for these compounds and is exploring the creation of a startup to further their development.[3]

References

- 1. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth | bioRxiv [biorxiv.org]

- 3. drexel.edu [drexel.edu]

- 4. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with AD-8007

Audience: Researchers, scientists, and drug development professionals.

Introduction: AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a key enzyme in cellular metabolism, responsible for converting acetate into acetyl-CoA, a vital substrate for lipid synthesis and protein acetylation.[3][4] In certain cancer types, particularly in nutrient-scarce environments like the brain, tumor cells become highly dependent on ACSS2 for survival and growth.[3] this compound has demonstrated significant anti-cancer activity in in vitro models of breast cancer brain metastasis (BCBM) by targeting this metabolic vulnerability.[1][3][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action & Signaling Pathway

This compound specifically targets and inhibits the enzymatic activity of ACSS2. This inhibition blocks the conversion of acetate to acetyl-CoA. The resulting depletion of the acetyl-CoA pool leads to a reduction in lipid synthesis and storage, which are critical for the formation of new cell membranes and as an energy source for cancer cells.[1][6] Ultimately, this metabolic stress induces cell death in cancer cells that are dependent on ACSS2.[1][7] Recent findings suggest that this cell death may occur through a process known as ferroptosis, which involves iron-dependent lipid peroxidation.[7]

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro and ex vivo studies.

| Parameter | Assay | Cell Line / System | Result | Reference |

| Metabolic Stability | Human Liver Microsomes (HLM) | - | T1/2 of >145 min | [8] |

| BBB Permeability | MDR1-MDCK cell assay | - | Moderate permeability, low efflux ratio | [1][6][8] |

| Ex vivo Efficacy | Ex vivo brain-slice tumor model | MDA-MB-231BR | Significant tumor reduction at 100 µM | [1] |

| Synergy with Radiation | Ex vivo brain-slice tumor model | MDA-MB-231BR | Combination with 6 Gy radiation significantly reduced tumor growth at a suboptimal dose of 20 µM | [1][6] |

Experimental Protocols

ACSS2 Biochemical Inhibition Assay

This protocol is for determining the direct inhibitory effect of this compound on ACSS2 enzyme activity.

Principle: This assay measures the conversion of ATP to AMP, a byproduct of the ACSS2-mediated reaction. The amount of AMP produced is inversely proportional to the inhibitory activity of the compound. A fluorescence polarization (FP)-based assay kit like the TranScreener® AMP²/GMP² Assay is suitable for this purpose.[6]

Materials:

-

Recombinant human ACSS2 enzyme

-

This compound compound

-

TranScreener® AMP²/GMP² FP Assay Kit (or equivalent)

-

Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, 0.005% Brij35[4]

-

ATP and Coenzyme A

-

384-well, low-volume, opaque plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.

-

Assay Plate Preparation: Transfer a small volume (e.g., 100 nL) of the diluted compound solutions to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add ACSS2 enzyme (e.g., final concentration of 3 nM) diluted in assay buffer to each well.[4]

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of ATP and Coenzyme A to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Detection: Add the TranScreener® detection mix (containing AMP² antibody and tracer) to each well.

-

Final Incubation: Incubate for another 60 minutes at room temperature.

-

Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC₅₀ value.

Caption: Workflow for the ACSS2 biochemical assay.

Cell Viability and Colony Formation Assay

This protocol assesses the long-term effect of this compound on the survival and proliferative capacity of cancer cells.

Principle: A colony formation assay measures the ability of a single cell to grow into a colony. A reduction in the number or size of colonies indicates a cytotoxic or cytostatic effect of the compound.

Materials:

-

Breast cancer brain metastatic cell line (e.g., MDA-MB-231BR)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium with fresh compound every 2-3 days.

-

Fixation: After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

-

Staining: Remove the methanol and stain the colonies with Crystal Violet solution for 20 minutes at room temperature.

-

Washing and Drying: Gently wash the wells with water to remove excess stain and let the plates air dry.

-

Quantification: Scan or photograph the plates. Count the number of colonies (typically defined as >50 cells) in each well. The stained area can also be quantified using software like ImageJ after dissolving the stain in a solvent (e.g., 10% acetic acid).

-

Analysis: Normalize the colony count of treated wells to the vehicle control to determine the percent inhibition of colony formation.

Cell Death Assay using Propidium Iodide (PI) Staining

This protocol quantifies the percentage of dead cells in a population following treatment with this compound.

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can, however, enter dead cells that have a compromised membrane integrity, where it binds to DNA and fluoresces red. The percentage of PI-positive cells can be quantified using flow cytometry.

Materials:

-

MDA-MB-231BR cells

-

Complete cell culture medium

-

This compound

-

Propidium Iodide (PI) staining solution

-

PBS

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing floating cells.

-

Washing: Wash the cells with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in a binding buffer or PBS containing PI at a final concentration of 1-2 µg/mL.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells on a flow cytometer. Excite the PI at 488 nm and detect the emission at ~617 nm.

-

Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the percentage of PI-positive (dead) cells in the total cell population for each treatment condition. Studies have shown that this compound significantly increases the percentage of PI-positive cells compared to control treatments.[6]

Caption: Workflow for cell death analysis via PI staining.

Lipid Droplet Quantification Assay

This protocol is used to measure the impact of this compound on intracellular lipid storage.